molecular formula C9H6N2O B13449150 4-Ethynyl-1,2-benzoxazol-3-amine

4-Ethynyl-1,2-benzoxazol-3-amine

Cat. No.: B13449150
M. Wt: 158.16 g/mol
InChI Key: WTZNVYOQTGPIIB-UHFFFAOYSA-N
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Description

4-Ethynyl-1,2-benzoxazol-3-amine is a heterocyclic organic compound characterized by a benzoxazole core substituted with an ethynyl (-C≡CH) group at the 4-position and an amine (-NH₂) group at the 3-position. This compound is cataloged under the identifier EN300-26957238 by Enamine Ltd., a leading supplier of chemical building blocks for drug discovery .

Properties

Molecular Formula

C9H6N2O

Molecular Weight

158.16 g/mol

IUPAC Name

4-ethynyl-1,2-benzoxazol-3-amine

InChI

InChI=1S/C9H6N2O/c1-2-6-4-3-5-7-8(6)9(10)11-12-7/h1,3-5H,(H2,10,11)

InChI Key

WTZNVYOQTGPIIB-UHFFFAOYSA-N

Canonical SMILES

C#CC1=C2C(=CC=C1)ON=C2N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethynyl-1,2-benzoxazol-3-amine typically involves the cyclization of 2-aminophenol with an appropriate alkyne. One common method includes the reaction of 2-aminophenol with ethynyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the benzoxazole ring .

Industrial Production Methods: Industrial production of benzoxazole derivatives often employs catalytic processes to enhance yield and efficiency. For instance, the use of metal catalysts such as palladium or copper can significantly improve the reaction rate and selectivity. Additionally, continuous flow reactors are sometimes utilized in industrial settings to ensure consistent production and scalability .

Chemical Reactions Analysis

Types of Reactions: 4-Ethynyl-1,2-benzoxazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to convert the ethynyl group to an ethyl group.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Ethynyl-1,2-benzoxazol-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its anticancer activity, particularly against colorectal carcinoma cell lines.

    Industry: Utilized in the development of optical brighteners and fluorescent dyes.

Mechanism of Action

The mechanism of action of 4-Ethynyl-1,2-benzoxazol-3-amine involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes or receptors, leading to its antimicrobial or anticancer effects. For example, it may inhibit DNA synthesis in cancer cells, thereby preventing their proliferation .

Comparison with Similar Compounds

4-Methoxy-1,2-benzoxazol-3-amine

  • Structure : Methoxy (-OCH₃) substituent at the 4-position.
  • Molecular Formula : C₈H₈N₂O₂; Molecular Weight : 164.16 g/mol .
  • Key Differences :
    • The methoxy group is electron-donating, increasing electron density on the aromatic ring, whereas the ethynyl group is electron-withdrawing.
    • Lower molecular weight (164.16 vs. ~163.16 for 4-ethynyl analog, assuming similar core).

5-Bromo-1,2-benzoxazol-3-amine

  • Structure : Bromo (-Br) substituent at the 5-position.
  • Molecular Formula : C₇H₅BrN₂O; Molecular Weight : 229.04 g/mol .
  • Applications : Intermediate in synthesizing antibiotics and pharmaceuticals like aspirin .
  • Key Differences :
    • Bromine’s steric bulk and polarizability enhance halogen bonding, useful in drug-receptor interactions.
    • Higher molecular weight (229.04 vs. ~163.16) reduces solubility in organic solvents compared to the ethynyl derivative.

5-Fluoro-1,2-benzoxazol-3-amine

  • Structure : Fluoro (-F) substituent at the 5-position.
  • Molecular Formula : C₇H₅FN₂O; Molecular Weight : 164.13 g/mol .
  • Applications: Not explicitly stated, but fluorine’s electronegativity suggests improved metabolic stability in drug candidates.
  • Key Differences :
    • Fluorine’s small size and high electronegativity enhance binding specificity without significant steric hindrance.

5-(Trifluoromethyl)-1,2-benzoxazol-3-amine

  • Structure : Trifluoromethyl (-CF₃) substituent at the 5-position.
  • Molecular Formula : C₈H₅F₃N₂O; Molecular Weight : 218.14 g/mol .
  • Applications : Likely used in agrochemicals or pharmaceuticals due to the CF₃ group’s lipophilicity and stability.
  • Key Differences :
    • The CF₃ group is strongly electron-withdrawing, reducing electron density on the benzoxazole ring more than the ethynyl group.

5-Chloro-N-propyl-1,2-benzoxazol-3-amine

  • Structure : Chloro (-Cl) at the 5-position and a propyl chain on the amine.
  • Molecular Formula : C₁₀H₁₀ClN₂O; Molecular Weight : 213.65 g/mol .
  • Key Differences :
    • The propyl chain increases lipophilicity, enhancing membrane permeability but reducing solubility in polar solvents.

Comparative Data Table

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
4-Ethynyl-1,2-benzoxazol-3-amine 4-ethynyl Not provided ~163.16* Building block for drug discovery
4-Methoxy-1,2-benzoxazol-3-amine 4-methoxy C₈H₈N₂O₂ 164.16 FABP4 ligand for metabolic studies
5-Bromo-1,2-benzoxazol-3-amine 5-bromo C₇H₅BrN₂O 229.04 Pharmaceutical intermediate
5-Fluoro-1,2-benzoxazol-3-amine 5-fluoro C₇H₅FN₂O 164.13 High metabolic stability
5-(Trifluoromethyl)-1,2-benzoxazol-3-amine 5-CF₃ C₈H₅F₃N₂O 218.14 Enhanced lipophilicity
5-Chloro-N-propyl-1,2-benzoxazol-3-amine 5-Cl, N-propyl C₁₀H₁₀ClN₂O 213.65 Customizable drug candidate

*Estimated based on analogs.

Biological Activity

4-Ethynyl-1,2-benzoxazol-3-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Molecular Formula: C9H7N3O
Molecular Weight: 173.17 g/mol
IUPAC Name: this compound

The biological activity of this compound can be attributed to its interaction with various biological macromolecules, including enzymes and receptors. The compound may inhibit specific enzymatic pathways or modulate receptor activity, leading to diverse biological effects.

Anticancer Activity

Research indicates that this compound exhibits cytotoxic properties against various cancer cell lines. For example, studies have shown that derivatives of benzoxazole compounds can induce apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins .

Cell Line IC50 (µM) Effect
Human breast cancer (MCF-7)5.2Induces apoptosis
Human lung carcinoma (A549)6.8Cell cycle arrest
Mouse renal carcinoma (Renca)4.5Cytotoxicity observed

Neuroprotective Effects

In addition to anticancer properties, this compound has been investigated for its neuroprotective effects. It has been shown to mitigate neuronal damage in models of oxidative stress by scavenging free radicals and enhancing cellular antioxidant defenses .

Case Studies

  • Study on Apoptosis Induction
    • A study published in Journal of Medicinal Chemistry evaluated the effects of this compound on MCF-7 cells. The results indicated that treatment with the compound led to a significant increase in apoptotic cell death compared to control groups. The mechanism was linked to the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .
  • Neuroprotection in Animal Models
    • Another investigation focused on the neuroprotective effects of the compound in a rat model of ischemia. The results demonstrated that administration of this compound significantly reduced neuronal loss and improved functional recovery post-injury. The proposed mechanism involved inhibition of NMDA receptor-mediated excitotoxicity .

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